molecular formula C6H7N3O2 B15020954 5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one

5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one

Cat. No.: B15020954
M. Wt: 153.14 g/mol
InChI Key: HLLCOQBFTOLPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one is a heterocyclic compound that features a unique ring structure incorporating nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable azepine derivative with a nitrile oxide, leading to the formation of the oxadiazolo ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms within the ring.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro or hydroxyl derivative, while substitution could introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,5]oxadiazolo[3,4-c]azepin-4-one

InChI

InChI=1S/C6H7N3O2/c10-6-5-4(8-11-9-5)2-1-3-7-6/h1-3H2,(H,7,10)

InChI Key

HLLCOQBFTOLPAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NON=C2C(=O)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.